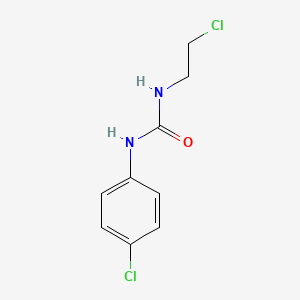

1-(2-Chloroethyl)-3-(4-chlorophenyl)urea

Description

Propriétés

IUPAC Name |

1-(2-chloroethyl)-3-(4-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMEIELFCUWHKKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NCCCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291621 | |

| Record name | urea, n-(2-chloroethyl)-n'-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65536-39-2 | |

| Record name | NSC76795 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | urea, n-(2-chloroethyl)-n'-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis via Nucleophilic Addition of 4-Chloroaniline to 2-Chloroethyl Isocyanate

This is the most straightforward and commonly reported method:

- Reagents: 4-chloroaniline, 2-chloroethyl isocyanate, triethylamine (as base).

- Solvent: Typically methylene chloride (dichloromethane).

- Conditions: Room temperature to mild heating (25–65 °C).

- Procedure: The 4-chloroaniline is dissolved in the solvent, and triethylamine is added to neutralize the generated HCl. Then 2-chloroethyl isocyanate is added dropwise with stirring. The reaction mixture is stirred for 2–4 hours, sometimes with gradual heating to 60–65 °C to complete the reaction.

- Workup: The reaction progress is monitored by thin-layer chromatography (TLC) using ethyl acetate/hexane (3:2). After completion, triethylamine hydrochloride is removed by filtration, and the solvent is evaporated under reduced pressure.

- Purification: The crude product is purified by column chromatography to yield 1-(2-chloroethyl)-3-(4-chlorophenyl)urea with yields ranging from 65% to 75%.

$$

\text{4-Chloroaniline} + \text{2-Chloroethyl isocyanate} \xrightarrow[\text{TEA}]{\text{CH}2\text{Cl}2, \, 25-65^\circ C} \text{this compound}

$$

Alternative Approaches and Variations

Use of substituted anilines: Similar urea derivatives have been synthesized by reacting substituted anilines with 2-chloroethyl isocyanate under comparable conditions, indicating the robustness of the method.

Catalytic cyclization methods: Although primarily used for related imidazolidin-2-one derivatives, catalytic cyclization of urea intermediates has been reported but is less common for this specific compound.

Two-step synthesis involving intermediates: Some patents describe preparing aminoalkyl substituted nitrosourea derivatives starting from urea intermediates similar to this compound, involving extraction, acid-base workup, and crystallization steps to isolate pure compounds.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane (methylene chloride) | Commonly used for solubility and inertness |

| Base | Triethylamine | Neutralizes HCl formed during reaction |

| Temperature | 25–65 °C | Mild heating improves reaction rate |

| Reaction Time | 2–4 hours | Monitored by TLC for completion |

| Purification | Column chromatography | Silica gel, eluent ethyl acetate/hexane (3:2) |

| Yield | 65–75% | High yields reported with optimized conditions |

Spectroscopic and Analytical Characterization (Summary)

- NMR: ^1H and ^13C NMR confirm the presence of urea NH protons, aromatic protons of the 4-chlorophenyl group, and the chloroethyl methylene protons.

- Mass Spectrometry: Confirms molecular ion consistent with C9H10Cl2N2O.

- Melting Point: Typically reported in literature around 85–87 °C for related compounds.

- TLC: Used for monitoring reaction progress with ethyl acetate/hexane (3:2) as mobile phase.

Summary of Key Literature Sources

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Chloroethyl)-3-(4-chlorophenyl)urea undergoes several types of chemical reactions, including:

Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield urea derivatives, while oxidation can produce corresponding oxides.

Applications De Recherche Scientifique

Based on the search results, here's what is known about the applications of compounds related to "1-(2-Chloroethyl)-3-(4-chlorophenyl)urea":

Scientific Research Applications

While the exact compound "this compound" isn't specifically detailed in the search results, there are mentions of related ureas and their applications in scientific research:

- Allosteric Modulators : Substituted 3-(4-chlorophenyl)-1-(phenethyl)ureas are being studied as allosteric modulators of the CB1 receptor. These compounds have shown potential in attenuating cocaine-seeking behaviors in rats .

- Structure-Activity Relationships (SAR) : Research has been done to define the SAR of 3-(4-chlorophenyl)-1-(phenethyl)urea-based CB1 negative allosteric modulators (NAMs) by introducing different substituents to the phenethyl group and evaluating their potency .

- Antiproliferative Activity : N-phenyl-N'-(2-chloroethyl)urea derivatives have exhibited cytocidal activity against tumor cell lines and blocked cell cycle progression .

- Molecular Hybrids : Researchers have explored molecular hybrids incorporating the N-phenyl-N'-(2-chloroethyl)urea moiety to enhance efficacy, stability, and polarity .

- Agrochemicals and Pharmaceuticals : N-substituted urea derivatives have direct applications as agrochemicals or pharmaceutical agents .

- Potential VEGFR-2 Inhibitors : Quinazoline compounds with urea functionality could be candidates for more efficient anticancer inhibitors .

Specific Urea Derivatives and their research applications

Mécanisme D'action

The mechanism by which 1-(2-Chloroethyl)-3-(4-chlorophenyl)urea exerts its effects involves the interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The chlorophenyl group may also contribute to the compound’s overall activity by enhancing its binding affinity to target proteins.

Comparaison Avec Des Composés Similaires

Cytotoxic Chloroethylnitrosoureas

Chloroethylnitrosoureas (CENUs) such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) share the 2-chloroethyl moiety with the target compound. Key findings:

- Mechanism: CENUs alkylate DNA, forming interstrand cross-links (e.g., 1-[N3-deoxycytidyl],2-[N1-deoxyguanosinyl]ethane), which correlate with cytotoxicity .

- Substituent Impact : Studies show that replacing the 2-chloroethyl group with hydroxyethyl (e.g., Compound III in ) reduces antitumor activity but increases mutagenicity due to altered DNA damage profiles (e.g., single-strand breaks vs. cross-links) .

- Therapeutic Index : CENUs with lower carbamoylating activity and higher alkylating capacity exhibit improved therapeutic indices, suggesting that the 2-chloroethyl group in the target urea may enhance cytotoxicity if it acts similarly .

Table 1 : Cytotoxicity of Chloroethylnitrosoureas (CENUs)

| Compound | IC50 (µM) | Key Activity/Effect | Reference |

|---|---|---|---|

| BCNU | 10–50 | DNA cross-linking, high toxicity | |

| Hydroxyethyl-CENU (Compound III) | >100 | Low cytotoxicity, high mutagenicity |

Substituted Phenylurea Derivatives

The 4-chlorophenyl group in the target compound is structurally analogous to antifungal and kinase-inhibitory ureas:

- Antifungal Activity : Para-chloro substitution (e.g., 1-(3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)urea) enhances activity against C. albicans (MIC = 62.5 µg/mL) compared to meta- or hydroxy-substituted analogs .

- Kinase Inhibition : Ureas with 4-chlorophenyl groups (e.g., Compound T.14 in ) inhibit VEGFR-2 tyrosine kinase and PD-L1, highlighting the role of halogenated aromatic rings in target binding .

Table 2 : Antifungal Activity of Chlorophenyl Ureas

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-(3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)urea | 10 | 62.5 | |

| 1-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)urea | 13 | 125 |

Alkyl vs. Aryl Substituent Effects

- Alkyl Groups : The 2-chloroethyl group in the target compound may confer alkylating activity, similar to CENUs, leading to DNA damage. Fluoroethyl analogs (e.g., NSC 87974) show reduced cross-linking compared to chloroethyl derivatives, emphasizing the importance of halogen choice .

- Aryl Groups : 4-Chlorophenyl enhances lipophilicity and target affinity, as seen in kinase inhibitors () and antifungal agents (). Meta-substitution (e.g., 3-chlorophenyl) reduces activity in some cases .

Genotoxicity and Repair Dynamics

- DNA Cross-Linking : Chloroethyl groups in nitrosoureas induce cross-links repaired differentially in resistant vs. sensitive cell lines (e.g., HT vs. BE colon tumors) .

- Single-Strand Breaks : Hydroxyethyl derivatives (e.g., Compound I in ) cause 14-fold more single-strand breaks than chloroethyl analogs, correlating with higher mutagenicity .

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-Chloroethyl)-3-(4-chlorophenyl)urea, and how can reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or urea-forming reactions. For example:

- Isocyanate-amine coupling : Reacting 4-chlorophenyl isocyanate with 2-chloroethylamine in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar). Yield optimization requires controlled temperature (0–25°C) and stoichiometric excess of one reagent .

- Substitution reactions : Using 2-chloroethyl carbamoyl chloride with 4-chlorophenylamine in ethanol, followed by recrystallization for purification. Impurities from side reactions (e.g., hydrolysis) must be minimized via pH control .

Q. Which analytical techniques are critical for characterizing this compound, and what parameters should be prioritized?

- NMR spectroscopy : Confirm urea linkage via NH protons (δ 8.5–9.5 ppm in DMSO-d₆) and aromatic/chloroethyl group signals. Coupling constants (e.g., J = 8–10 Hz for aryl protons) validate substitution patterns .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z ≈ 243 [M+H]⁺) and fragmentation patterns distinguish structural analogs .

- Melting point : Consistency with literature (e.g., 195–200°C) indicates purity. Deviations >2°C suggest impurities .

Q. What preliminary biological activities have been reported for structurally similar urea derivatives?

- Enzyme inhibition : Diarylureas inhibit Cryptosporidium parvum IMP dehydrogenase (IC₅₀ < 1 µM) via competitive binding to the NAD⁺ site .

- Receptor modulation : Analogous compounds act as allosteric modulators of cannabinoid CB1 receptors, with substituents on the aryl rings dictating potency (e.g., EC₅₀ = 0.5–5 µM) .

- Antimicrobial properties : Chlorophenyl urea derivatives exhibit biofilm inhibition in environmental contaminants, though efficacy varies with chlorine substitution .

Advanced Research Questions

Q. How do structural modifications (e.g., chloroethyl vs. methyl groups) impact bioactivity and binding affinity?

- Chlorine position : Para-substitution on the phenyl ring enhances hydrophobic interactions in enzyme active sites (e.g., IMPDH), while meta-substitution reduces potency by ~50% .

- Alkyl chain length : 2-Chloroethyl groups improve solubility compared to methyl, but may reduce membrane permeability due to polarity. Computational logP calculations (e.g., ClogP = 3.2) guide optimization .

Q. What crystallographic data are available for related urea complexes, and how do they inform conformational analysis?

- Single-crystal X-ray diffraction : Structures of ruthenium complexes with urea ligands (e.g., [RuCl₂(C₁₂H₁₈)(C₉H₁₂ClN₃O)]) reveal planar urea moieties and bond lengths (C=O: 1.22 Å, C–N: 1.35 Å) critical for metal coordination .

- Hydrogen bonding : Urea NH groups form key interactions with co-crystallized solvents (e.g., CHCl₃), influencing packing and stability .

Q. How can environmental persistence and degradation pathways be assessed for this compound?

- LC-HRMS/MS : Detect transformation products in soil/water matrices. Suspect screening identifies metabolites like dechlorinated ureas (m/z 209) .

- Photodegradation studies : UV irradiation (λ = 254 nm) in aqueous solutions quantifies half-life (t₁/₂ ≈ 48 hr) and identifies chlorinated byproducts via fragmentation patterns .

Q. How should researchers resolve contradictions in bioactivity data across different assays?

- Orthogonal validation : Combine enzymatic assays (e.g., IMPDH inhibition ) with cell-based viability tests (e.g., endothelial tube formation assays ). Discrepancies in IC₅₀ values may arise from off-target effects or assay sensitivity.

- Control experiments : Test stability under assay conditions (e.g., DMSO concentration, pH) to rule out compound degradation .

Q. What methodologies are recommended for evaluating ecotoxicity and environmental risk?

Q. How can computational tools aid in optimizing this compound for target specificity?

- Molecular docking : AutoDock Vina simulates binding to CB1 receptors (PDB: 5XR8) or IMPDH (PDB: 1NF7). Focus on urea NH interactions with Asp366 (CB1) or Arg418 (IMPDH) .

- MD simulations : Analyze ligand-receptor stability (RMSD < 2 Å over 100 ns) and free energy calculations (MM-PBSA) to rank derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.